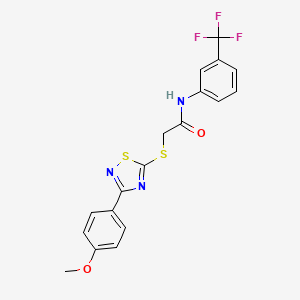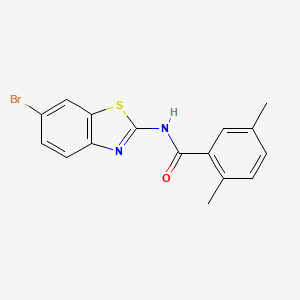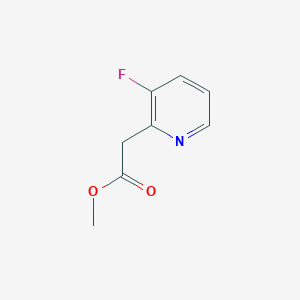
5-(hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)furfural, also known as Hydroxymethylfurfural (HMF), is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, although commercial samples are often yellow . It is highly soluble in both water and organic solvents .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)furfural (HMF) has been studied extensively. It can be produced from the dehydration of hexoses . Two main mechanisms have been suggested for fructose dehydration, including a cyclic and an acyclic pathway .Molecular Structure Analysis
The molecular structure of 5-(Hydroxymethyl)furfural (HMF) derived humins has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .Chemical Reactions Analysis
The conversion of glucose to 5-HMF can proceed either through initial isomerization to fructose or a direct dehydration . For glucose to fructose isomerization, two main reaction pathways have been proposed: 1,2-hydride shift and enolization .Physical and Chemical Properties Analysis
5-(Hydroxymethyl)furfural (HMF) is a white low-melting solid, although commercial samples are often yellow . It is highly soluble in both water and organic solvents .科学的研究の応用
Efficient Oxidation to Versatile Chemical Intermediates
The oxidation of 5-hydroxymethylfurfural (5-HMF) to 5-hydroxymethyl-2(5H)-furanone has been shown to be an efficient process using sodium perborate in acetic acid. This method yields a versatile chemical intermediate used in the synthesis of various products, including unsaturated muscarine, microbial metabolites, and analogues of prostacyclin and chrysanthemic acid, demonstrating the compound's utility in organic synthesis (Mliki & Trabelsi, 2016).
Bioisosteres of Protein Kinase C Ligands
Research into the design and synthesis of bioisosteres for an ultrapotent protein kinase C (PKC) ligand has led to the development of compounds based on the 5-(hydroxymethyl)-furanone structure. These compounds have shown varying degrees of affinity for PKC-α, indicating the potential of furanone derivatives in medicinal chemistry and drug design (Lee, 1998).
Formation and Function in Food and Biology
Furanones, including those related to 5-(hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone, play significant roles in food flavor and biological functions. They are formed through Maillard reactions and are key flavor compounds in cooked foodstuffs, contributing to the aroma of fruits like strawberries and raspberries. Moreover, these compounds have been identified as having both mutagenic and anti-carcinogenic properties, highlighting their complex role in biology and chemistry (Slaughter, 2007).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been explored, demonstrating the potential of furan derivatives in producing biobased polyesters. This research opens new avenues for using furanones in the development of sustainable and environmentally friendly polymers (Jiang et al., 2014).
Safety and Hazards
将来の方向性
The transformations of fructose and glucose to the platform chemical 5-hydroxymethylfurfural (5-HMF) have been studied extensively, and a variety of mechanisms have been proposed . This compound can play a key role in the production of biomass-derived intermediates, such as 2,5-furandicarboxylic acid, 2,5-dimethylfuran, adipic acid, and levulinic acid .
特性
IUPAC Name |
5-(hydroxymethyl)-3-propan-2-yloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)7-3-6(4-9)11-8(7)10/h5-7,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXOWUYKYNZELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(OC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B2752078.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2752079.png)


![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2752088.png)
![2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2752090.png)

![1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2752093.png)
![4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B2752095.png)
